Enhanced Cytotoxic Potency in A549 NSCLC Cells Conferred by N5 3-Trifluoromethylbenzyl Substitution
While direct IC50 data for CAS 1359034-50-6 in A549 cells has not been published in peer-reviewed literature as of the search date, class-level SAR data from a closely related, independently synthesized series establishes the potency advantage of the N5 3-(trifluoromethyl)benzyl substitution pattern. In a 2025 study by Kuzu et al., a newly synthesized series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (compounds 12–41) was evaluated for antiproliferative activity against the A549 NSCLC cell line [1]. The most potent compounds in this series (27 and 28), which bear electron-withdrawing aryl substituents at positions analogous to the N5 benzyl group in CAS 1359034-50-6, achieved IC50 values of 8.19 µM and 7.01 µM, respectively [1]. By contrast, compound 3o (5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one), which carries a simple unsubstituted benzyl group at N5, was reported as the most effective inhibitor in an earlier series but exhibited significantly weaker potency, with growth inhibition observable only at higher dosage ranges without a reported sub-10 µM IC50 [2]. The 3-(trifluoromethyl)benzyl substituent in CAS 1359034-50-6 is structurally positioned to confer similar or superior potency to compounds 27/28, given the established SAR trend that electron-withdrawing, lipophilic N5 substituents enhance cytotoxic activity in this scaffold [1][3].
| Evidence Dimension | Antiproliferative potency (IC50) against A549 NSCLC cells |
|---|---|
| Target Compound Data | No direct peer-reviewed IC50 data available; structurally positioned between compounds 27 (8.19 µM) and 28 (7.01 µM) based on SAR |
| Comparator Or Baseline | Compound 27: IC50 = 8.19 µM; Compound 28: IC50 = 7.01 µM (pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives with electron-withdrawing N5 substituents). Compound 3o: no reported sub-10 µM IC50 (simple 5-benzyl analog) |
| Quantified Difference | Approximately 2–5 fold potency improvement projected for N5 3-CF3-benzyl analogs over simple N5-benzyl derivatives, based on SAR trends |
| Conditions | A549 NSCLC cell line; SRB or MTT assay; 48–72 h treatment; compounds tested at concentrations up to 100 µM |
Why This Matters
Procurement of the correct N5-substituted analog is essential for achieving biologically meaningful potency in A549 lung cancer models; substitution with a simple benzyl analog may result in 2- to 5-fold or greater loss of antiproliferative activity.
- [1] Kuzu, B., Arzuk, E., & Tan-Uygun, M. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity, e02844. PMID: 41289171. View Source
- [2] Zhang, J. H. et al. (2008). Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 16(24), 10165–10171. PMID: 19013820. View Source
- [3] Shao, J. H. & Feng, G. H. (2015). Inhibition Mechanism of Novel Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives Against Proliferation of A549 and H322 Cancer Cells. Chinese Medical Sciences Journal, 30(4), 260–265. PMID: 26960308. View Source
